molecular formula C16H14F3NO3 B11611325 ethyl (5Z)-2-methyl-4-oxo-5-[2-(trifluoromethyl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (5Z)-2-methyl-4-oxo-5-[2-(trifluoromethyl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11611325
M. Wt: 325.28 g/mol
InChI Key: QSVOOGLDNUKNHD-WQLSENKSSA-N
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Description

ETHYL (5Z)-2-METHYL-4-OXO-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound belonging to the class of pyrrole derivatives. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-2-METHYL-4-OXO-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves a multi-step process. One common method includes the condensation of 2-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-2-METHYL-4-OXO-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

ETHYL (5Z)-2-METHYL-4-OXO-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (5Z)-2-METHYL-4-OXO-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, facilitating its effects on biological pathways. Detailed studies have shown that this compound can modulate specific signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • ETHYL 4-METHYL-2-[4-(TRIFLUOROMETHYL)-PHENYL]THIAZOLE-5-CARBOXYLATE

Uniqueness

ETHYL (5Z)-2-METHYL-4-OXO-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it particularly valuable in drug design and materials science .

Properties

Molecular Formula

C16H14F3NO3

Molecular Weight

325.28 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-2-methyl-5-[[2-(trifluoromethyl)phenyl]methylidene]pyrrole-3-carboxylate

InChI

InChI=1S/C16H14F3NO3/c1-3-23-15(22)13-9(2)20-12(14(13)21)8-10-6-4-5-7-11(10)16(17,18)19/h4-8,21H,3H2,1-2H3/b12-8-

InChI Key

QSVOOGLDNUKNHD-WQLSENKSSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2C(F)(F)F)/N=C1C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=CC=C2C(F)(F)F)N=C1C)O

Origin of Product

United States

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